4-Isocyanooxane
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Overview
Description
4-Isocyanooxane is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanide group attached to an oxane ring. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanooxane can be synthesized through several methods. One common approach involves the formylation of an amine followed by dehydration to form the isocyanide. This method typically employs reagents such as formic acid and phosphorus oxychloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precision and safety. The process may include the use of continuous flow reactors to optimize yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanooxane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine
Major Products:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxane derivatives
Scientific Research Applications
4-Isocyanooxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Isocyanooxane involves its interaction with nucleophiles, leading to the formation of various derivatives. The isocyanide group is highly reactive and can participate in multicomponent reactions, such as the Ugi reaction, which involves the formation of peptide-like structures .
Comparison with Similar Compounds
- Isocyanobenzene
- Isocyanocyclohexane
- Isocyanopropane
Comparison: 4-Isocyanooxane is unique due to its oxane ring structure, which imparts different reactivity compared to other isocyanides. For instance, isocyanobenzene has an aromatic ring, leading to different electronic properties and reactivity patterns. Isocyanocyclohexane, with its cyclohexane ring, exhibits different steric effects compared to the oxane ring in this compound .
Properties
IUPAC Name |
4-isocyanooxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-7-6-2-4-8-5-3-6/h6H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIPTGICFBMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000699-00-2 |
Source
|
Record name | 4-isocyanooxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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